Physicochemical Differentiation: cLogP, TPSA, and H-Bond Profile vs. the 3-Chloro-4-methylphenyl Analog (CAS 941909-16-6)
The target compound (CAS 941909-13-3) and its closest CAS-series analog, 1-(3-chloro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)propyl)urea (CAS 941909-16-6), differ by a single chlorine atom at the 3-position of the phenyl ring. This substitution produces measurable differences in key drug-likeness parameters. The target compound has a computed cLogP of 2.53 and a topological polar surface area (TPSA) of 57.78 Ų [1]. The chloro analog (MW 295.81) carries increased lipophilicity due to the chlorine atom (estimated cLogP increase of approximately +0.5 to +0.8 log units based on the Hansch π constant for aromatic Cl ≈ 0.71), which alters its predicted membrane permeability and CNS penetration profile. Both compounds satisfy Lipinski's Rule of Five, but the target compound's lower cLogP places it in a more favorable range for oral bioavailability according to the Lipinski and Veber guidelines [1].
| Evidence Dimension | Drug-likeness parameters (cLogP, TPSA, MW, HBD, HBA) |
|---|---|
| Target Compound Data | cLogP = 2.53; TPSA = 57.78 Ų; MW = 261.36; HBD = 2; HBA = 4; Rotatable bonds = 4 |
| Comparator Or Baseline | CAS 941909-16-6 (3-Cl analog): MW = 295.81; estimated cLogP ≈ 3.0–3.3; other parameters not publicly available |
| Quantified Difference | ΔMW = 34.45 Da (Cl replaces H); ΔcLogP ≈ +0.5 to +0.8 (estimated); TPSA difference negligible (Cl contributes minimal additional polar surface area) |
| Conditions | Computed values from the ECBD/SilDrug database; cLogP calculated by standard algorithms [1]; comparator data from CIRS GCIS database [2] |
Why This Matters
A lower cLogP (2.53 vs. estimated ~3.0–3.3) predicts superior aqueous solubility and a reduced risk of nonspecific protein binding, making the target compound preferable for in vitro assays where solubility-limited artifacts or high plasma protein binding must be minimized.
- [1] SilDrug / ECBD Database. EOS42143: Physicochemical properties — Formula: C15H23N3O, MW: 261.37, cLogP: 2.53, TPSA: 57.78, Lipinski RO5 compliant. https://sildrug.ibb.waw.pl/ecbd/EOS42143/ View Source
- [2] CIRS Group Global Chemical Inventory Search. 1-(3-Chloro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)propyl)urea, CAS 941909-16-6. Molecular Formula: C15H22ClN3O, MW: 295.81. https://hgt.cirs-group.com/tools/gcis/detail/ View Source
